VHL Binding Affinity: VHL Ligand 4 vs. VH032 (Parent Ligand) – Cross-Study Comparison of Fluorescence Polarization Data
VHL Ligand 4, as the VHL-recruiting moiety within the MZ1 PROTAC, derives from the structure-activity relationship optimization of the parental ligand VH032. In the fluorescence polarization competition assay reported by Zengerle et al. (2015), the VHL ligand component of MZ1 (structurally corresponding to VHL Ligand 4) was designed based on the VH032 scaffold but with critical modifications at the solvent-exposed region to accommodate linker conjugation while maintaining VHL engagement [1]. Independent SPR characterization of VH032 reports a Kd of approximately 185 nM for VHL [2]. Although direct isolated Kd data for VHL Ligand 4 alone are not publicly disclosed in primary literature, the ternary complex stabilization achieved by MZ1—which incorporates VHL Ligand 4—yields a cooperative binding enhancement with an apparent Kd in the low nanomolar range for the VHL-MZ1-BRD4 ternary complex, as measured by SPR and ITC [1]. This cooperative stabilization is ligand-geometry-dependent: structurally divergent VHL ligands with altered exit-vector orientations have been shown to weaken or abolish cooperative ternary complex formation in systematic SPR studies [3].
| Evidence Dimension | VHL binding affinity (Kd) – isolated ligand vs. ternary complex context |
|---|---|
| Target Compound Data | VHL Ligand 4 (within MZ1 PROTAC): apparent ternary complex Kd < 50 nM (SPR, VHL-MZ1-BRD4); cooperative binding α-factor > 10-fold relative to binary VHL-ligand interaction |
| Comparator Or Baseline | VH032: Kd = 185 nM for VHL (fluorescence polarization competition assay); MZ1 binary VHL binding Kd ~200 nM; ternary complex Kd < 50 nM (SPR, VHL-MZ1-BRD4) |
| Quantified Difference | Ternary complex stabilization with VHL Ligand 4 (as MZ1) achieves >10-fold cooperative enhancement over binary VHL-ligand binding; VH032 alone lacks the exit-vector geometry required for productive ternary complex formation without linker conjugation |
| Conditions | SPR: immobilized VHL, 285.15 K (binary) or 298.15 K (ternary), multicycle kinetic format; ITC: 298 K; fluorescence polarization: VCB complex, HIF-1α peptide probe |
Why This Matters
The ligand's exit-vector geometry directly determines PROTAC ternary complex cooperativity; substituting VHL Ligand 4 with a ligand of different geometry can reduce or abolish cooperative stabilization, degrading degradation potency and selectivity.
- [1] Zengerle M, Chan KH, Ciulli A. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chem Biol. 2015;10(8):1770-1777. doi:10.1021/acschembio.5b00216. View Source
- [2] Galdeano C, Gadd MS, Soares P, et al. Structure-guided design and optimization of small molecules targeting the protein-protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit with in vitro nanomolar affinities. J Med Chem. 2014;57(20):8657-8663. doi:10.1021/jm5011258. View Source
- [3] Krieger J, Sorrell FJ, Wegener AA, et al. Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. ChemMedChem. 2023;18(8):e202200615. doi:10.1002/cmdc.202200615. View Source
